molecular formula C10H11NO2 B1419203 Methyl indoline-3-carboxylate CAS No. 39891-71-9

Methyl indoline-3-carboxylate

Cat. No.: B1419203
CAS No.: 39891-71-9
M. Wt: 177.2 g/mol
InChI Key: QLMBVRCJGIGWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl indoline-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

Methyl indoline-3-carboxylate plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This compound is known to interact with enzymes such as indole synthase and methyl indole-3-acetate methyltransferase, which are involved in the synthesis and modification of indole derivatives . These interactions are essential for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been found to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, this compound can modulate the activity of key signaling pathways, such as the aryl hydrocarbon receptor (AHR) pathway, which plays a role in regulating immune responses and maintaining intestinal homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds with enzymes and proteins, leading to the inhibition of their activity . It also interacts with nuclear receptors, such as the aryl hydrocarbon receptor, to regulate gene expression and modulate cellular responses . These molecular interactions are critical for the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo metabolic transformations that affect their stability and biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained changes in cellular processes and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of indole derivatives . The metabolic pathways of this compound can influence its biological activity and therapeutic potential by affecting its stability, bioavailability, and interactions with other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various tissues, including the liver and intestines . The localization and accumulation of this compound in specific tissues can impact its biological effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for its interactions with biomolecules and its role in regulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl indoline-3-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reductive cyclization of alkynyl α-iminoesters using an organosuperbase catalyst and a reductant like 1-dodecanethiol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl indoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Methyl indoline-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-3-carboxylate
  • Ethyl indole-3-carboxylate
  • Methyl indole-2-carboxylate

Uniqueness

Methyl indoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBVRCJGIGWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662836
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-71-9
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-3-carboxylate
Reactant of Route 2
Methyl indoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl indoline-3-carboxylate
Reactant of Route 4
Methyl indoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl indoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl indoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.